

# SYNTi: A Novel Tyrosine Kinase Inhibitor Discovery, Synthesis, and Preclinical Characterization

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Compound of Interest		
Compound Name:	SYNTi	
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A Technical Whitepaper for Researchers and Drug Development Professionals

#### Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of **SYNTi**, a novel, potent, and selective small molecule inhibitor of the aberrant tyrosine kinase, Oncogenic Fusion Kinase 1 (OFK1). **SYNTi** has demonstrated significant anti-proliferative activity in preclinical models of OFK1-driven malignancies. This whitepaper details the discovery process, from initial high-throughput screening to lead optimization, the multi-step chemical synthesis, and the key experimental protocols and findings related to its mechanism of action, pharmacokinetics, and in vivo efficacy. All data is presented to facilitate understanding and replication by researchers in the field of oncology and drug development.

## Introduction: The Discovery of SYNTi

The discovery of **SYNTi** originated from a target-based drug discovery program aimed at identifying inhibitors of Oncogenic Fusion Kinase 1 (OFK1), a constitutively active tyrosine kinase identified in a subset of aggressive hematological malignancies. The program initiated with a high-throughput screening (HTS) campaign of a diverse 500,000-compound library.

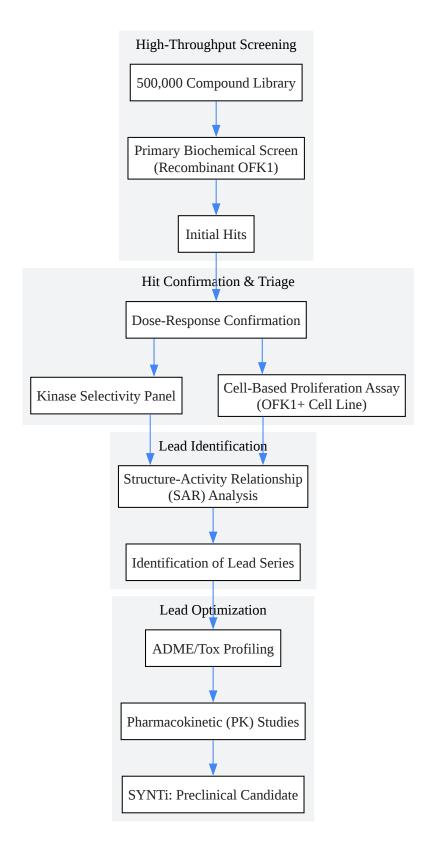


## Foundational & Exploratory

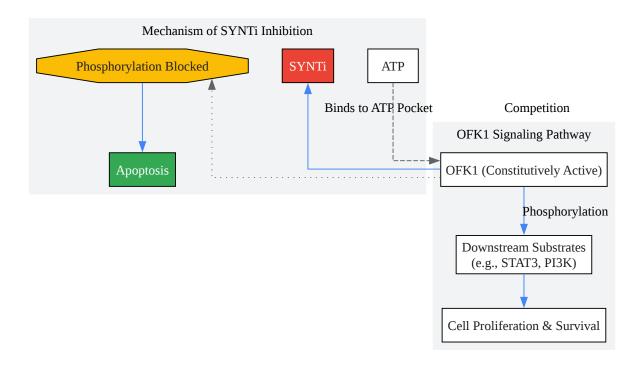
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The initial HTS workflow involved a primary biochemical assay to identify compounds that inhibited the kinase activity of recombinant human OFK1. Hits from the primary screen were then subjected to a series of secondary and tertiary assays to confirm their activity, assess their selectivity, and determine their preliminary structure-activity relationship (SAR).









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